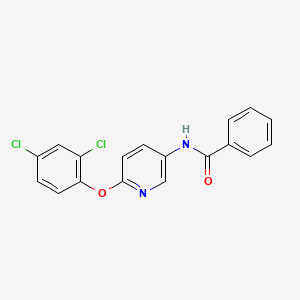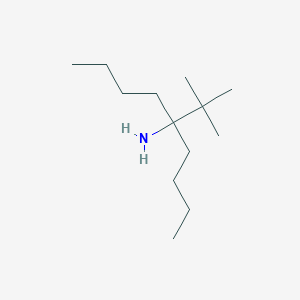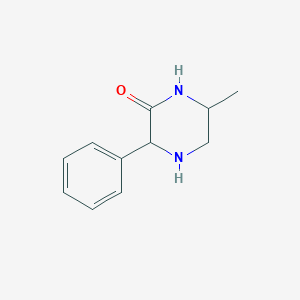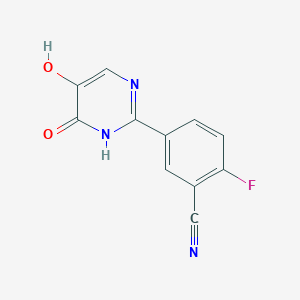
2-fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile is a chemical compound characterized by its unique structure, which includes a fluorine atom, a hydroxyl group, a cyano group, and a pyrimidinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of a suitable pyrimidinyl precursor with a fluorinated aromatic compound under controlled conditions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluorine atom can be reduced to a hydrogen atom, altering the compound's properties.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: 2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzoic acid.
Reduction: 2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzylamine.
Substitution: Various derivatives depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, 2-fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its fluorine atom can enhance the compound's ability to interact with biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a candidate for the synthesis of pharmaceuticals with diverse therapeutic properties.
Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to the final products.
Mecanismo De Acción
The mechanism by which 2-fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzoic acid
2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzylamine
2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzene
Uniqueness: 2-Fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile stands out due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its fluorine atom provides unique reactivity compared to similar compounds without this element.
Propiedades
Fórmula molecular |
C11H6FN3O2 |
|---|---|
Peso molecular |
231.18 g/mol |
Nombre IUPAC |
2-fluoro-5-(5-hydroxy-6-oxo-1H-pyrimidin-2-yl)benzonitrile |
InChI |
InChI=1S/C11H6FN3O2/c12-8-2-1-6(3-7(8)4-13)10-14-5-9(16)11(17)15-10/h1-3,5,16H,(H,14,15,17) |
Clave InChI |
TUNMXAZRNVOLDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=NC=C(C(=O)N2)O)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[2,3-b]furan-5-carbaldehyde](/img/structure/B15358034.png)
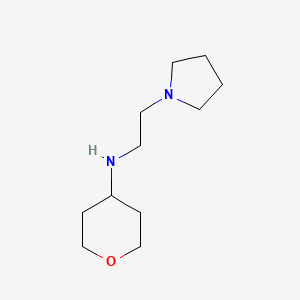


![4-Bromo-1-chloro-2-[(4-cyclobutyloxyphenyl)methyl]benzene](/img/structure/B15358044.png)

![Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B15358063.png)
![5-[[(4-iodophenyl)amino]methylene]-2,2-dimethyl-1,3-Dioxane-4,6-dione](/img/structure/B15358074.png)
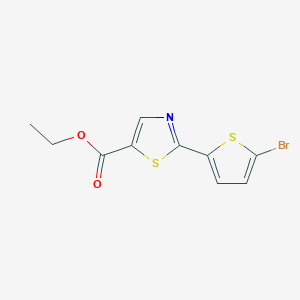
![Tert-butyl {5-[(4-methylpiperazin-1-yl)carbonyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B15358085.png)
